6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a small molecule that has been widely studied in recent years due to its many potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in drug discovery and development.
Scientific Research Applications
Fluorescence Probes and Biological Pathways
Various derivatives of pyrimidine diones, including those similar to 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, have been synthesized for use as fluorescence probes. These compounds show longer absorption and emission wavelengths than traditional probes, indicating their potential as fluorescent activity-based probes for tracing biological pathways (Prior et al., 2014).
Crystal Structure Analysis
The crystal structure of similar pyrimidine dione derivatives has been analyzed to understand their molecular configurations. Such structural analyses are crucial for the development of new materials and drugs (Schwabenländer et al., 1998).
Synthetic Chemistry and New Derivatives
Research into pyrimidine diones has led to the synthesis of new derivatives with varied applications, including the development of new fluorescent probes and materials with unique properties. These syntheses involve complex reactions such as condensation, ring-closing, and dialkylation reactions (Simo et al., 1999).
Pharmaceutical Applications
Several studies have synthesized and tested derivatives of pyrimidine diones for their anti-inflammatory and hypotensive activities. These studies highlight the potential of these compounds in developing new therapeutic agents (Dong, 2010).
Material Science
Pyrimidine dione derivatives have been explored for their applications in material science, including the synthesis of compounds with potential nonlinear optical properties and as candidates for drug discovery endeavors (Mohan et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines exhibit potent anti-inflammatory effects .
Result of Action
It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-9(14)6-8(12-10(13)15)11-7-4-2-3-5-7/h6-7,11H,2-5H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBULTTTXGRQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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